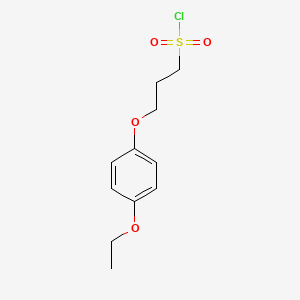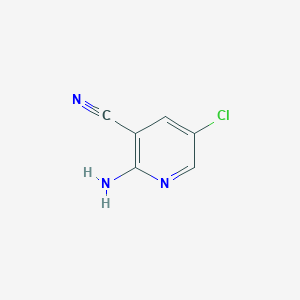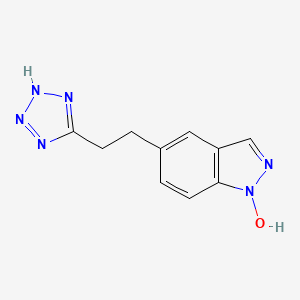
UU-T01
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UU-T01 is a selective inhibitor designed to disrupt the interaction between β-catenin and T-cell factor 4 protein-protein interaction. This compound has shown significant potential in targeting β-catenin, a key player in the Wnt/β-catenin signaling pathway, which is implicated in various types of cancer .
Vorbereitungsmethoden
The synthesis of UU-T01 involves the use of bioisosteres to mimic the binding mode of side chain carboxylic acids of Tcf4 D16 and E17. The synthetic route includes the following steps :
Formation of the core structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with specific groups to enhance its binding affinity and selectivity towards β-catenin.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
UU-T01 primarily undergoes interactions with β-catenin through non-covalent binding. The compound does not undergo significant chemical transformations such as oxidation, reduction, or substitution under physiological conditions. The major product formed from its interaction is the disrupted β-catenin/T-cell factor 4 complex .
Wissenschaftliche Forschungsanwendungen
Chemistry: UU-T01 serves as a model compound for studying protein-protein interactions and the design of small-molecule inhibitors.
Biology: It is used to investigate the role of β-catenin in cellular processes and its implications in diseases.
Medicine: this compound is being explored as a potential therapeutic agent for cancers involving aberrant Wnt/β-catenin signaling.
Industry: The compound is used in the development of diagnostic tools and assays for detecting β-catenin activity.
Wirkmechanismus
UU-T01 exerts its effects by directly binding to β-catenin, thereby disrupting its interaction with T-cell factor 4. This inhibition prevents the transcriptional activation of β-catenin target genes, which are involved in cell proliferation and survival. The molecular targets of this compound include specific residues on β-catenin that are critical for its interaction with T-cell factor 4 .
Vergleich Mit ähnlichen Verbindungen
UU-T01 is unique in its high selectivity and binding affinity towards β-catenin compared to other inhibitors . Similar compounds include:
PNU-74654: Another β-catenin inhibitor, but with lower binding affinity.
HI-B1: A β-catenin inhibitor with different binding sites and mechanisms.
4FNPC: A compound with similar inhibitory effects but less potency.
Eigenschaften
CAS-Nummer |
1417162-83-4 |
|---|---|
Molekularformel |
C10H10N6O |
Molekulargewicht |
230.23 g/mol |
IUPAC-Name |
1-hydroxy-5-[2-(2H-tetrazol-5-yl)ethyl]indazole |
InChI |
InChI=1S/C10H10N6O/c17-16-9-3-1-7(5-8(9)6-11-16)2-4-10-12-14-15-13-10/h1,3,5-6,17H,2,4H2,(H,12,13,14,15) |
InChI-Schlüssel |
YGDLGRHJAGOPII-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CCC3=NNN=N3)C=NN2O |
Kanonische SMILES |
C1=CC2=C(C=C1CCC3=NNN=N3)C=NN2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


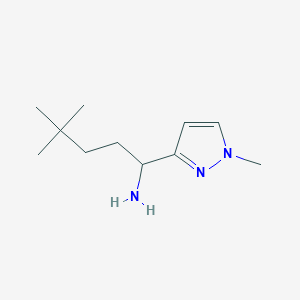
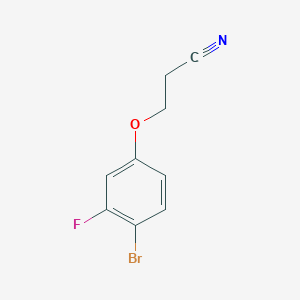
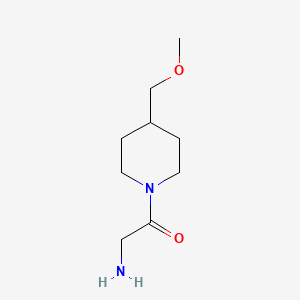
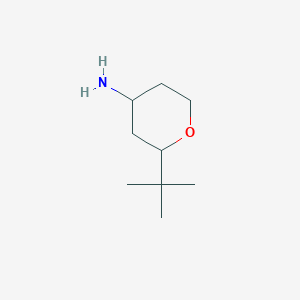

![2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid](/img/structure/B1443997.png)
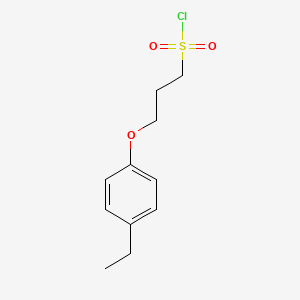
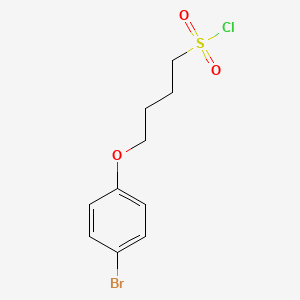
![Methyl[2-(1,3-thiazol-2-yl)propyl]amine](/img/structure/B1444000.png)
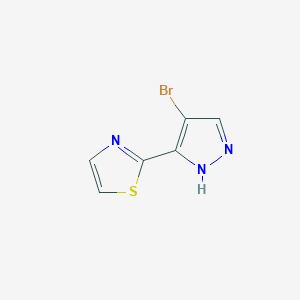
![Spiro[3.5]nonane-2-carboxylic acid](/img/structure/B1444003.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid](/img/structure/B1444004.png)
